molecular formula C18H11Cl2N3O4 B12590727 Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- CAS No. 647853-01-8

Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-

Cat. No.: B12590727
CAS No.: 647853-01-8
M. Wt: 404.2 g/mol
InChI Key: PHOCTILUNSWEFY-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, pyridinyl, and nitro groups. These substitutions confer specific chemical properties and reactivity, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multiple steps. One common method starts with the chlorination of benzamide to introduce the chloro group. This is followed by the nitration of the benzamide to add the nitro group. The final step involves the coupling of the chlorinated and nitrated benzamide with 5-chloro-2-pyridinyl-oxyphenyl under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target. In cancer research, it may inhibit pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-phenyl)-2-chloro-benzamide
  • 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
  • 2-chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide

Uniqueness

Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- is unique due to its specific combination of chloro, pyridinyl, and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new therapeutic agents or advanced materials[5][5].

Properties

CAS No.

647853-01-8

Molecular Formula

C18H11Cl2N3O4

Molecular Weight

404.2 g/mol

IUPAC Name

2-chloro-N-[4-(5-chloropyridin-2-yl)oxyphenyl]-5-nitrobenzamide

InChI

InChI=1S/C18H11Cl2N3O4/c19-11-1-8-17(21-10-11)27-14-5-2-12(3-6-14)22-18(24)15-9-13(23(25)26)4-7-16(15)20/h1-10H,(H,22,24)

InChI Key

PHOCTILUNSWEFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=C(C=C3)Cl

Origin of Product

United States

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